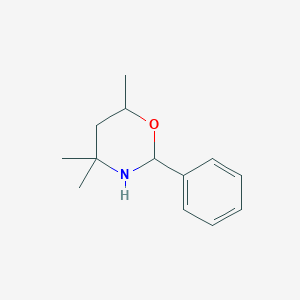

4,4,6-Trimethyl-2-phenyl-1,3-oxazinane

Description

Structure

3D Structure

Propriétés

Numéro CAS |

31771-33-2 |

|---|---|

Formule moléculaire |

C13H19NO |

Poids moléculaire |

205.30 g/mol |

Nom IUPAC |

4,4,6-trimethyl-2-phenyl-1,3-oxazinane |

InChI |

InChI=1S/C13H19NO/c1-10-9-13(2,3)14-12(15-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |

Clé InChI |

LIYXZGJOUFBNHP-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(NC(O1)C2=CC=CC=C2)(C)C |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for 4,4,6 Trimethyl 2 Phenyl 1,3 Oxazinane and Its Analogues

Direct Cyclization Approaches to the 1,3-Oxazinane (B78680) Ring System

Direct cyclization represents the most straightforward approach to the 1,3-oxazinane skeleton, involving the formation of the heterocyclic ring in a single key step from acyclic precursors. These methods are often favored for their efficiency and atom economy.

Three-Component Cyclocondensation Reactions

Three-component reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single operation. The synthesis of 1,3-oxazines frequently employs such strategies, which involve the condensation of an amino component, a carbonyl component, and a third reactant to form the heterocyclic ring. ijrpr.com

The Mannich reaction and its variant, the Betti reaction, are cornerstone methods for the synthesis of 1,3-oxazine derivatives. ijrpr.comcbijournal.com The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. jcsp.org.pk When applied to the synthesis of 1,3-oxazines, a phenol (B47542), an aldehyde, and a primary amine or ammonia (B1221849) undergo condensation to form the heterocyclic ring. jcsp.org.pkresearchgate.net

The Betti reaction is a specific application of this principle, typically involving the reaction of a phenol (like 2-naphthol), an aldehyde, and ammonia or a primary amine. jcsp.org.pkresearchgate.net This one-pot multicomponent reaction provides direct access to naphthoxazine structures, which are analogues of the phenyl-substituted oxazinane core. researchgate.netresearchgate.net The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich phenol to initiate cyclization. cbijournal.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

|---|---|---|---|---|

| 2-Naphthol | Aromatic Aldehyde (e.g., Benzaldehyde) | Ammonia | 1,3-Disubstituted-2,3-dihydro-1H-naphthoxazine | One-pot, three-component synthesis; Mannich-type aminoalkylation. |

Handling gaseous reagents like formaldehyde and ammonia can be challenging in a laboratory setting. Consequently, synthetic chemists have developed solid or liquid surrogates that generate these key reactants in situ.

Dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective formaldehyde surrogate. beilstein-journals.org In copper-catalyzed reactions, DMSO can serve as both a solvent and a source for a C1 methylene (B1212753) unit, which is essential for forming the oxazinane ring. nih.gov For instance, a thia-aza-Prins cyclization reaction of homoallylic amines with disulfides uses DMSO to generate formaldehyde in situ, leading to the formation of sulfenylated 1,3-oxazinanes. beilstein-journals.orgnih.gov

Hexamethylene tetramine (B166960) (HMTA) is another versatile surrogate that can produce both formaldehyde and ammonia upon heating in the presence of water. This dual capability makes it a highly efficient reactant for three-component cyclizations, simplifying the reaction setup and handling procedures. nih.gov

| Surrogate | Generated Reactant(s) | Reaction Context |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | Formaldehyde | Copper-catalyzed thia-aza-Prins cyclization. |

| Hexamethylene tetramine (HMTA) | Formaldehyde and Ammonia | Hydrothermal decomposition for cyclocondensation reactions. |

Cycloaddition Strategies in 1,3-Oxazinane Formation

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct, constructing the ring system with high stereocontrol.

The Hetero-Diels-Alder (HDA) reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. mdpi.com For the synthesis of 1,3-oxazinanes, this typically involves a [4+2] cycloaddition between a heterodienophile (e.g., an imine) and a heterodiene, or more commonly, an electron-rich alkene (dienophile) and a 1-oxa-1,3-butadiene or an α,β-unsaturated imine (heterodiene). nih.govyoutube.com

Inverse-electron-demand HDA reactions are particularly useful, where an electron-rich alkene reacts with an electron-poor heterodiene. nih.gov This approach allows for the direct formation of the six-membered nitrogen- and oxygen-containing ring. mdpi.com The reaction is highly atom-economical and can establish multiple stereocenters in a single step. While specific examples leading directly to 4,4,6-Trimethyl-2-phenyl-1,3-oxazinane are specialized, the general strategy is widely applied to create the core 1,3-oxazine structure. organic-chemistry.org

| Reaction Type | Components | Product |

|---|---|---|

| [4+2] Cycloaddition | Heterodiene (e.g., α,β-unsaturated imine) + Dienophile (e.g., vinyl ether) | Dihydro-1,3-oxazine derivative |

While [4+2] cycloadditions directly form six-membered rings, [3+2] dipolar cycloadditions are primarily used to synthesize five-membered heterocycles. nih.govnih.gov In this reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. youtube.com Although this method does not directly yield the 1,3-oxazinane six-membered ring, the resulting five-membered heterocycles can serve as advanced intermediates that can be transformed into 1,3-oxazinanes through subsequent ring-expansion or rearrangement strategies. The 1,3-dipolar cycloaddition of azomethine ylides, for example, is a powerful method for creating substituted pyrrolidines, which can be functionalized further. nih.gov The inclusion of this methodology highlights a stepwise, rather than direct, cycloaddition-based approach to access related heterocyclic systems.

Cyclization with Aldehydes and Carboxamides

The most direct and fundamental method for the synthesis of this compound is the cyclocondensation of a 1,3-amino alcohol with an aldehyde. In this case, the reaction involves 4-amino-4-methyl-2-pentanol and benzaldehyde (B42025). This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable six-membered oxazinane ring.

The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, which increases its electrophilicity. The amino group of the 1,3-amino alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of an iminium ion. The hydroxyl group of the amino alcohol then attacks the iminium carbon in an intramolecular fashion, and after deprotonation, the final 1,3-oxazinane product is formed. The presence of substituents on the carbon backbone of the amino alcohol and on the aldehyde will influence the reaction rate and the stereochemical outcome of the product.

A study has shown that the condensation process to form oxazinanes can be catalyzed by acid formed in situ from the presence of air, followed by microwave irradiation to drive the reaction to completion in excellent yields. scirp.org While the prompt specifies cyclization with aldehydes and carboxamides, the direct condensation with aldehydes is the predominant and most straightforward pathway. The use of carboxamides in this specific cyclization to form simple saturated 1,3-oxazinanes is less common, with the aldehyde route being the method of choice.

Table 1: Synthesis of 1,3-Oxazinanes via Aldehyde Condensation

| Aldehyde | Amino Alcohol | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 4-amino-4-methyl-2-pentanol | Acid catalyst, heat | This compound | High |

This table is illustrative of the general reaction and includes a specific example from the literature to demonstrate the methodology's effectiveness.

Reactions of Schiff Bases with Anhydrides for Oxazinane Ring Closure

The reaction of Schiff bases (imines) with anhydrides is a known method for the synthesis of heterocyclic compounds. However, this pathway is not typically employed for the formation of six-membered 1,3-oxazinane rings. Instead, the reaction of Schiff bases with cyclic anhydrides, such as phthalic, succinic, or maleic anhydride (B1165640), commonly undergoes a [2+5] cycloaddition, leading to the formation of seven-membered heterocyclic rings, specifically 1,3-oxazepine-4,7-diones.

The mechanism for this transformation is proposed to involve a pericyclic reaction. The addition of one σ-bond of the C-O in the anhydride to the π-bond of the C=N in the Schiff base proceeds through a transition state that ultimately opens the anhydride ring to form the seven-membered oxazepine ring. Spectroscopic analysis of the products from these reactions confirms the disappearance of the imine (C=N) stretching frequency and the appearance of two distinct carbonyl (C=O) stretching bands characteristic of the oxazepine dione (B5365651) structure.

Therefore, while the reaction of Schiff bases with anhydrides is a valid strategy for ring closure, it is a well-established route to oxazepines rather than oxazinanes. This distinction is crucial for synthetic planning when targeting six-membered versus seven-membered heterocyclic systems.

Advanced Synthetic Approaches to this compound

Advanced synthetic methods offer greater control over reaction conditions, efficiency, and stereoselectivity in the synthesis of 1,3-oxazinanes. These approaches often rely on sophisticated catalytic systems.

Catalytic Systems in 1,3-Oxazinane Synthesis

Brønsted acid catalysis plays a pivotal role in the synthesis of N-heterocycles, including 1,3-oxazinanes. The acid catalyst activates the reactants and facilitates the key bond-forming steps. For instance, the cyclization of aminodiazoesters with aldehydes to furnish a range of 5- to 7-membered N-heterocycles has been effectively catalyzed by Brønsted acids like benzoic acid (PhCOOH). organic-chemistry.org The mechanism involves the formation of an iminium ion from the aldehyde and the amino group of the substrate, which then undergoes intramolecular cyclization. organic-chemistry.org

In the context of this compound synthesis from 4-amino-4-methyl-2-pentanol and benzaldehyde, a Brønsted acid would protonate the aldehyde's carbonyl group, enhancing its electrophilicity for the nucleophilic attack by the amino group. This catalysis is fundamental to achieving high efficiency in the classical condensation method. Chiral Brønsted acids have also been employed in enantioselective syntheses, such as the desymmetrization of 1,3-diols, which can be precursors to chiral β-amino alcohols, the building blocks for chiral 1,3-oxazinanes. nih.gov

Modern synthetic chemistry has seen a surge in the use of transition metals and organocatalysts to construct heterocyclic frameworks with high efficiency and selectivity.

Transition Metal Catalysis: Several transition metals have been shown to effectively catalyze the synthesis of 1,3-oxazinanes and their derivatives.

Ruthenium: A highly efficient ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines has been developed to produce N-H-1,3-oxazinanes. organic-chemistry.org These products are valuable intermediates that can be further converted to N-H-1,3-amino alcohols. organic-chemistry.org

Palladium: Palladium catalysts are versatile tools in organic synthesis. A palladium-catalyzed decarboxylation of 5-methylene-1,3-oxazinan-2-ones generates aza-π-allylpalladium 1,4-dipoles, which can undergo a [4+2] cycloaddition with 1,3,5-triazinanes to yield a variety of 1,3-oxazinanes in very good yields. organic-chemistry.org Additionally, palladium-catalyzed intramolecular Hiyama coupling has been used to synthesize silicon-containing analogues, 4-sila-4H-benzo[d] organic-chemistry.orgnih.govoxazines. nih.govsemanticscholar.org

Organocatalysis: Organocatalysis provides a metal-free alternative for the asymmetric synthesis of heterocyclic compounds.

A highly efficient method for the enantioselective one-pot synthesis of 1,3-oxazinanes has been developed using a chiral magnesium phosphate (B84403) catalyst. acs.org The reaction proceeds through the formation of a hemiaminal intermediate from the enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization. acs.org

Cinchonidine-derived squaramide has been used as an organocatalyst in the asymmetric [4+2]-annulation of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones to afford enantioenriched polyheterotricyclic 1,3-oxazinane derivatives in high yields and with excellent enantioselectivities. researchgate.net

Table 2: Examples of Advanced Catalytic Syntheses of 1,3-Oxazinane Derivatives

| Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ruthenium Complex | Isoxazolidines | N-H-1,3-Oxazinanes | High | N/A (stereospecific) |

| Palladium(0) | 5-Methylene-1,3-oxazinan-2-one + 1,3,5-Triazinane | Substituted 1,3-Oxazinanes | Very Good | N/A |

| Chiral Magnesium Phosphate | Imine + 3-Bromopropanol | Chiral 1,3-Oxazinanes | High | Moderate to Good |

Stereoselective Synthesis of this compound Diastereomers

The structure of this compound contains two stereocenters at the C2 and C6 positions. Consequently, the compound can exist as a pair of diastereomers: (cis)-4,4,6-trimethyl-2-phenyl-1,3-oxazinane and (trans)-4,4,6-trimethyl-2-phenyl-1,3-oxazinane. The stereochemical outcome of the synthesis is determined during the ring-closing step.

The direct cyclocondensation of racemic 4-amino-4-methyl-2-pentanol with benzaldehyde will typically result in a mixture of these two diastereomers. The ratio of the diastereomers formed is dependent on the reaction conditions, including the catalyst, solvent, and temperature, which influence the thermodynamic and kinetic control of the cyclization. The cis and trans isomers arise from the relative orientation of the phenyl group at C2 and the methyl group at C6. Generally, the thermodynamically more stable diastereomer, which often has the bulkier substituents in equatorial positions in the chair conformation of the oxazinane ring, will be the major product under equilibrium conditions.

For a targeted synthesis of a specific diastereomer, stereoselective methods are required. This can be achieved by using a chiral starting material (e.g., an enantiomerically pure 1,3-amino alcohol) or by employing a chiral catalyst that can control the facial selectivity of the nucleophilic attack on the aldehyde or the iminium intermediate.

Furthermore, advanced strategies can be employed to introduce stereocenters into an existing 1,3-oxazinane ring with high control. For example, a regio- and enantiodivergent C-H functionalization of Boc-1,3-oxazinanes has been reported. nih.gov This method utilizes a sparteine-mediated enantioselective lithiation, followed by transmetallation to zinc and a Negishi coupling. nih.gov By selecting the appropriate ligands, functionalization can be directed to either the C4 or C5 position with high enantioselectivity. nih.gov While this method functionalizes the carbon backbone rather than the C2 or C6 positions of the target molecule, it demonstrates the potential of modern synthetic techniques to achieve high levels of stereocontrol in the 1,3-oxazinane system.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-4-methyl-2-pentanol |

| Benzaldehyde |

| Phthalic anhydride |

| Succinic anhydride |

| Maleic anhydride |

| 1,3-oxazepine-4,7-dione |

| Benzoic acid |

| 5-Methylene-1,3-oxazinan-2-one |

| 1,3,5-triazinane |

| 4-sila-4H-benzo[d] organic-chemistry.orgnih.govoxazine |

| 3-Bromopropanol |

| Boc-1,3-oxazinane |

| (cis)-4,4,6-trimethyl-2-phenyl-1,3-oxazinane |

Elucidation of Molecular Structure and Stereochemistry of 4,4,6 Trimethyl 2 Phenyl 1,3 Oxazinane

Advanced Spectroscopic Characterization Methodologies

Spectroscopic analysis is the cornerstone for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful, offering complementary information that, when combined, allows for a comprehensive molecular description.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms. For 4,4,6-trimethyl-2-phenyl-1,3-oxazinane, which possesses stereocenters at the C2 and C6 positions, a suite of NMR experiments is essential to define its constitution and configuration.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most fundamental structural information. The chemical shift (δ) of each signal corresponds to a unique set of chemically non-equivalent nuclei, while the integration of ¹H signals reveals the relative number of protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the oxazinane ring, and the methyl substituents. The acetal (B89532) proton at C2 (H-2) would appear as a characteristic downfield singlet or doublet, depending on coupling to the N-H proton. The methine proton at C6 (H-6) would likely be a multiplet due to coupling with the adjacent C5 methylene (B1212753) protons. The C5 protons are diastereotopic, meaning they are chemically non-equivalent, and would present as a complex multiplet pattern. The three methyl groups—two at C4 and one at C6—would appear as singlets or doublets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals include the acetal carbon (C-2), which is significantly deshielded by the adjacent nitrogen and oxygen atoms, and the carbons of the phenyl ring. The quaternary C4 and the methine C6 also give rise to characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet |

| H-2 | 5.30 - 5.60 | Singlet |

| H-6 | 4.00 - 4.40 | Multiplet |

| H-5 | 1.40 - 1.90 | Multiplet |

| C6-CH₃ | 1.20 - 1.40 | Doublet |

| C4-CH₃ (axial) | 1.10 - 1.30 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 138 - 142 |

| Phenyl CH | 125 - 130 |

| C-2 | 90 - 95 |

| C-6 | 65 - 70 |

| C-4 | 50 - 55 |

| C-5 | 40 - 45 |

| C6-CH₃ | 20 - 25 |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for establishing the bonding network and stereochemistry. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, a key correlation would be observed between the H-6 proton and the diastereotopic H-5 methylene protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, such as linking the chemical shifts in Table 1 to those in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting different fragments of the molecule. For instance, correlations from the C4-methyl protons to C4, C5, and the N-H would confirm the gem-dimethyl arrangement. Similarly, a correlation from the H-2 proton to the ipso-carbon of the phenyl ring would confirm the placement of the phenyl group at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is paramount for determining the relative stereochemistry. For example, a spatial correlation between the H-2 proton and the H-6 proton would indicate they are on the same face of the ring (a cis relationship). Conversely, a correlation between H-2 and the C6-methyl group would suggest a trans relationship (assuming the methyl group is on the opposite face to H-6).

Dynamic Nuclear Overhauser Effect (d.n.O.e.) is a one-dimensional variant of the NOE experiment that can provide more precise information about spatial relationships. In this experiment, a specific proton resonance is selectively irradiated. If another proton is nearby, its signal intensity will be enhanced. By systematically irradiating key protons like H-2, H-6, and the methyl protons, a detailed map of through-space proximities can be constructed to solidify the assignment of relative stereochemistry at the C2 and C6 centers.

The 1,3-oxazinane (B78680) ring is not static; it exists predominantly in a flexible chair conformation that undergoes rapid ring inversion at room temperature. semanticscholar.org This rapid exchange often results in NMR signals that are an average of the different conformational states.

By conducting NMR experiments at low temperatures, this ring inversion can be slowed or "frozen" on the NMR timescale. semanticscholar.org This allows for the observation and characterization of individual conformers, such as the two distinct chair forms. For this compound, this would enable the determination of the preferred orientation (axial or equatorial) of the phenyl group at C2 and the methyl group at C6. Furthermore, analyzing the spectra at various temperatures can provide thermodynamic data on the conformational equilibrium and the kinetic activation barrier (ΔG‡) for the ring inversion process. researchgate.net

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

For this compound (molecular formula C₁₃H₁₉NO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the exact mass of the molecular ion ([M]⁺•).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting charged fragments are detected, and the pattern of fragmentation provides a "fingerprint" that helps to confirm the proposed structure. Plausible fragmentation pathways would include the loss of substituents and cleavage of the heterocyclic ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 205 | [C₁₃H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 190 | [M - CH₃]⁺ | Loss of a methyl radical |

| 128 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 100 | [C₅H₁₀NO]⁺ | Ring fragment from cleavage |

This comprehensive application of NMR and MS techniques allows for a full and unambiguous elucidation of the complex structure and stereochemistry of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is established as C₁₃H₁₉NO. This composition allows for the calculation of its precise theoretical monoisotopic mass. HRMS analysis would aim to experimentally measure the mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺) and compare it to the calculated value to confirm the elemental formula.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Calculated Monoisotopic Mass | 205.1467 g/mol |

| Calculated Molecular Weight | 205.30 g/mol |

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathways

Gas-Phase Silylium (B1239981) Ion Reactions for Structural Differentiation of Cyclic Systems

Gas-phase reactions with silylium ions (R₃Si⁺) are a specialized mass spectrometry technique used for the structural characterization of organic molecules, particularly for differentiating isomers. These reactions are sensitive to the steric and electronic environment of functional groups within the molecule. While this method is powerful for distinguishing cyclic systems, there are no specific studies reported in the scientific literature applying gas-phase silylium ion reactions to the structural analysis of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. A typical FT-IR spectrum for this compound would be expected to show characteristic peaks for C-H stretching (both aromatic and aliphatic), C-N stretching, C-O stretching, and aromatic C=C bending vibrations. While the general regions for these absorptions are known, a specific, peer-reviewed FT-IR spectrum with assigned peak frequencies for this compound is not available in the existing literature.

Electronic Spectroscopy: UV-Visible for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores (light-absorbing groups). The phenyl group in this compound acts as a chromophore. A UV-Visible spectrum would be expected to show absorption bands characteristic of the π → π* transitions of the benzene (B151609) ring. The exact absorption maxima (λ_max) and molar absorptivity can be influenced by the substitution on the ring and the solvent used. However, detailed research findings, including a published UV-Visible spectrum for this compound, could not be located.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute stereochemistry, bond lengths, bond angles, and conformation of a molecule. For this compound, which has stereocenters, X-ray crystallography would provide conclusive evidence of its solid-state structure. Despite the power of this technique, there are no published reports of a single-crystal X-ray diffraction analysis for this compound.

Crystal Structure Determination and Refinement

The process of crystal structure determination involves growing a suitable single crystal, collecting diffraction data, solving the phase problem, and refining the atomic positions and thermal parameters. This process yields precise data on the crystal system, space group, unit cell dimensions, and atomic coordinates. As no crystallographic studies have been published for this compound, there is no available data regarding its crystal structure determination and refinement.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive elucidation of the molecular structure, stereochemistry, and crystal packing of this compound is currently not possible due to a lack of publicly available crystallographic data. Extensive searches for X-ray diffraction studies and related scholarly articles have not yielded the specific structural information required for a detailed analysis as outlined.

The investigation into the chemical compound was intended to focus on a detailed examination of its three-dimensional structure, including precise bond lengths, bond angles, and torsion angles that define its stereochemistry. Furthermore, the analysis was slated to explore the subtle intramolecular and intermolecular forces that govern its crystal lattice. These forces, such as hydrogen bonds and van der Waals interactions, are critical in determining the macroscopic properties of the compound.

However, without experimental data from single-crystal X-ray diffraction, any discussion on these structural features would be purely speculative. Such studies are foundational for understanding the precise spatial arrangement of atoms and the nature of the interactions between molecules in the solid state.

While general information regarding the broader class of 1,3-oxazinanes exists, this information is not specific enough to be applied to the unique substitution pattern of this compound. The presence of the phenyl group and the three methyl groups at specific positions on the oxazinane ring is expected to significantly influence its conformation and packing in the crystalline form.

Until a formal crystallographic study of this compound is conducted and the results are made publicly available, a scientifically rigorous article on its detailed molecular and crystal structure cannot be produced.

Conformational Analysis and Dynamic Stereochemistry of 4,4,6 Trimethyl 2 Phenyl 1,3 Oxazinane

Preferred Conformations of the 1,3-Oxazinane (B78680) Ring System

The 1,3-oxazinane ring, a six-membered saturated heterocycle containing nitrogen and oxygen atoms at positions 1 and 3, respectively, predominantly adopts a chair conformation. This preference is similar to that of cyclohexane (B81311) and piperidine (B6355638), as it minimizes torsional strain and angle strain within the ring system. nih.gov Computational studies and experimental data, including NMR spectroscopy and X-ray diffraction, have confirmed that molecules with a tetrahydro-1,3-oxazine core exist primarily in the chair form. researchgate.net

While the chair conformation is the most stable, other, more flexible forms such as twist-boat conformations can exist as intermediates in the process of ring inversion. researchgate.net For some fused-ring systems, such as certain benzo[e] rsc.orgnih.govoxazines, a sofa conformation has been observed, where five atoms are coplanar and one is out of the plane. nih.gov However, for monocyclic 1,3-oxazinanes like 4,4,6-trimethyl-2-phenyl-1,3-oxazinane, the chair conformer is the ground state. The interconversion between the two possible chair forms occurs through a higher-energy twist-boat intermediate. nih.gov

Influence of Substituents (Methyl, Phenyl) on Ring Conformation

The stability of a particular chair conformation in a substituted 1,3-oxazinane is heavily influenced by the steric and electronic effects of its substituents. To minimize steric hindrance (A-values), bulky substituents generally prefer to occupy the more spacious equatorial positions over the more crowded axial positions.

In the case of this compound, the substitution pattern dictates the conformational preference:

C2-Phenyl Group: The large phenyl group at the C2 position will have a strong preference for the equatorial orientation to avoid significant 1,3-diaxial interactions with the axial substituents at C4 and C6.

C6-Methyl Group: The methyl group at the C6 position will preferentially occupy the equatorial position to minimize steric clashes with other atoms in the ring.

Therefore, the most stable conformation for this compound is predicted to be a chair form where the C2-phenyl group and the C6-methyl group are in equatorial positions, while one of the C4-methyl groups is forced into an axial position.

Table 1: Predicted Substituent Orientations in the Most Stable Conformer

| Position | Substituent | Predicted Preferred Orientation | Reason |

|---|---|---|---|

| C2 | Phenyl | Equatorial | Minimization of steric hindrance. |

| C4 | gem-Dimethyl | Equatorial | One methyl is necessarily axial and the other equatorial due to the geminal substitution. |

| Axial | |||

| C6 | Methyl | Equatorial | Minimization of 1,3-diaxial interactions. |

Conformational Equilibria and Inversion Barriers

The 1,3-oxazinane ring can undergo conformational inversion, flipping from one chair form to another. This process involves passing through high-energy twist and boat conformations. researchgate.net The equilibrium between the two chair conformers is determined by their relative energies, which in turn depends on the steric strain introduced by the substituents.

For this compound, the chair conformation with the C2-phenyl and C6-methyl groups in equatorial positions is significantly lower in energy than the alternative chair form where these groups would be axial. Consequently, the conformational equilibrium will lie heavily in favor of this more stable conformer.

Heteroatom Effects on Conformational Preferences within 1,3-Heterocycles

The introduction of nitrogen and oxygen atoms into the six-membered ring significantly alters its conformational behavior compared to cyclohexane. nih.gov These heteroatom effects are due to differences in bond lengths, bond angles, electronegativity, and the presence of lone pairs. nih.gov

Key effects in the 1,3-oxazinane system include:

Bond Length and Angle Distortion: The C-O bond is shorter than a C-C bond, while the C-N bond is slightly shorter. This variation in bond lengths and the different bond angles around the heteroatoms (C-O-C and C-N-C) lead to a puckering of the ring that deviates from the ideal cyclohexane chair.

Anomeric Effect: A significant stereoelectronic effect in 1,3-oxazinanes is the anomeric effect, which describes the tendency of an electronegative substituent at an anomeric carbon (C2, which is adjacent to the oxygen atom) to favor the axial position. However, in this specific molecule, the powerful steric demand of the C2-phenyl group would likely override the anomeric stabilization of an axial orientation.

Nitrogen Inversion and Axial Preference: The nitrogen atom introduces the possibility of pyramidal inversion. researchgate.net Unlike in piperidine where an N-H bond prefers an equatorial position, in tetrahydro-1,3-oxazines, the N-H proton shows a strong preference for the axial position. rsc.org This has been attributed to favorable stereoelectronic interactions involving the nitrogen lone pair and the anti-bonding orbital of the C-O bond.

Stereoisomerism and Diastereomeric Relationships in Substituted Oxazinanes

Stereoisomerism is a critical feature of substituted oxazinanes. For this compound, chiral centers exist at the C2 and C6 positions, as they are each bonded to four different groups. The C4 carbon is not a stereocenter because two of its substituents are identical (methyl groups).

The presence of two stereocenters (C2 and C6) means that a total of 2² = 4 stereoisomers can exist. These stereoisomers can be grouped into two pairs of enantiomers:

(2R, 6R) and (2S, 6S) form one enantiomeric pair.

(2R, 6S) and (2S, 6R) form the second enantiomeric pair.

The relationship between a stereoisomer from the first pair and a stereoisomer from the second pair is diastereomeric. For example, the (2R, 6R) isomer is a diastereomer of both the (2R, 6S) and (2S, 6R) isomers.

Table 2: Stereoisomers and Their Relationships

| Stereoisomer (Configuration at C2, C6) | Relationship to (2R, 6R) | Relative Orientation of C2-Phenyl and C6-Methyl |

|---|---|---|

| (2R, 6R) | Identity | trans |

| (2S, 6S) | Enantiomer | trans |

| (2R, 6S) | Diastereomer | cis |

| (2S, 6R) | Diastereomer | cis |

*Relative orientation (cis/trans) assumes the more stable chair conformation where both substituents are equatorial.

Theoretical and Computational Investigations of 4,4,6 Trimethyl 2 Phenyl 1,3 Oxazinane

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide insights into molecular properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a good balance between accuracy and computational cost.

A typical DFT study on a molecule like 4,4,6-trimethyl-2-phenyl-1,3-oxazinane would involve calculating key electronic properties to understand its stability and reactivity. These properties often include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap: The difference in energy between the HOMO and LUMO is the energy gap, which is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Without specific research, any data for these parameters would be purely hypothetical. A representative, but hypothetical, data table is shown below.

Hypothetical DFT-Calculated Electronic Properties

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.0 eV |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) uses classical physics to model molecular systems. It treats atoms as balls and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given arrangement of atoms. MM is much faster than quantum methods and is ideal for studying large systems or for exploring the conformational landscape of a molecule.

Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time by solving Newton's equations of motion. An MD simulation of this compound would reveal how the molecule moves and flexes at a given temperature, identifying the most stable and accessible conformations and the energy barriers between them. This would be particularly important for understanding the orientation of the phenyl and trimethyl groups on the oxazinane ring.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like GIAO (Gauge-Independent Atomic Orbital) are often used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ). These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies can be compared with experimental spectra to identify characteristic vibrational modes of the molecule.

Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom Position | Hypothetical Predicted δ (ppm) |

|---|---|

| C2 (Phenyl-substituted) | 95.0 |

| C4 (Quaternary) | 75.0 |

| C6 | 68.0 |

| Phenyl C (ipso) | 138.0 |

| Methyl C (on C4) | 28.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can map out the entire reaction coordinate and understand the factors that control the reaction's outcome and speed.

Transition State Analysis and Activation Energies

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a high-energy structure that exists fleetingly as reactants transform into products. Computational methods can locate the exact geometry of a TS and calculate its energy.

The activation energy (Ea) is the energy difference between the reactants and the transition state. This value is critical as it determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. By comparing the activation energies for different possible pathways, chemists can predict which reaction mechanism is most likely to occur. For a reaction involving this compound, such as its hydrolysis or oxidation, computational analysis could reveal the precise molecular interactions that govern the transformation.

An article focusing on the theoretical and computational investigations of this compound, specifically concerning its reaction pathway mapping, energy profiles, and molecular modeling of interactions, cannot be generated at this time. A thorough search of available scientific literature and chemical databases has revealed no specific studies published on these particular aspects of this compound.

Computational chemistry is a powerful tool for understanding the behavior of molecules. Investigations into reaction pathways and energy profiles can elucidate the mechanisms of chemical transformations, detailing the intermediate steps and the energy changes that occur. This information is critical for optimizing reaction conditions and predicting the formation of products.

Similarly, molecular modeling of intermolecular interactions, such as the formation of adsorption complexes, provides insight into how a molecule interacts with other substances or surfaces. This is fundamental for applications in areas like materials science and catalysis.

While general principles of computational chemistry could be applied to theoretically study this compound, no specific research detailing these analyses for this compound is currently available in the public domain. Therefore, any attempt to create the requested article would involve speculation or the use of data from unrelated molecules, which would not be scientifically accurate or adhere to the specific focus on this compound.

Chemical Reactivity and Transformations of 4,4,6 Trimethyl 2 Phenyl 1,3 Oxazinane

Ring-Opening Reactions and Subsequent Transformations

Information on specific conditions (e.g., acidic or basic hydrolysis, reductive cleavage) that lead to the opening of the 4,4,6-trimethyl-2-phenyl-1,3-oxazinane ring to form the corresponding 1,3-amino alcohol (4-amino-4-methylpentan-2-ol) and benzaldehyde (B42025) is not available.

Functional Group Transformations on the 1,3-Oxazinane (B78680) Scaffold

There are no specific studies found that describe transformations such as N-alkylation, N-acylation, or oxidation of the 1,3-oxazinane ring of this particular compound.

Reactions Involving the Phenyl and Methyl Substituents

Research detailing reactions such as electrophilic aromatic substitution on the C2-phenyl group or functionalization of the C4 or C6 methyl groups of this molecule could not be located.

Mechanistic Studies of Specific Chemical Reactions Involving the Oxazinane Ring

No mechanistic studies, computational or experimental, that specifically investigate the pathways of reactions involving this compound have been found in the public domain.

Synthesis and Characterization of Derivatives and Analogues of 4,4,6 Trimethyl 2 Phenyl 1,3 Oxazinane

Systematic Variation of Substituents on the Oxazinane Ring

The synthesis of 1,3-oxazinanes is a well-established area of organic chemistry, often involving the condensation of a 1,3-amino alcohol with an aldehyde or ketone. ijrpr.comorganic-chemistry.org For the parent compound, 4,4,6-trimethyl-2-phenyl-1,3-oxazinane, the synthetic route typically employs 4-amino-4-methyl-2-pentanol and benzaldehyde (B42025). Systematic variation of substituents on the oxazinane ring can be achieved by utilizing modified 1,3-amino alcohols in this condensation reaction.

For instance, the introduction of substituents at the C5 position can be accomplished by starting with appropriately substituted 1,3-amino alcohols. The effect of these substitutions on the stereochemistry and conformation of the resulting oxazinane ring is of significant interest. The chair conformation is generally the most stable for the 1,3-oxazinane (B78680) ring, and the introduction of bulky substituents can influence the equilibrium between different chair forms, as well as the orientation of the substituents (axial vs. equatorial).

A representative, albeit generalized, summary of such variations is presented in the interactive data table below.

| R¹ (at N3) | R² (at C5) | R³ (at C5) | Synthetic Precursor (Amino Alcohol) | Expected Conformational Bias |

| H | H | H | 4-amino-4-methyl-2-pentanol | Standard chair conformation |

| CH₃ | H | H | N-methyl-4-amino-4-methyl-2-pentanol | Potential for nitrogen inversion |

| H | CH₃ | H | 4-amino-3,4-dimethyl-2-pentanol | Introduction of an additional stereocenter |

| H | Ph | H | 4-amino-4-methyl-3-phenyl-2-pentanol | Steric interactions influencing ring puckering |

Modifications of the Phenyl Group to Study Electronic and Steric Effects

The phenyl group at the C2 position of the 1,3-oxazinane ring is a prime target for modification to probe the electronic and steric effects on the molecule's properties. These modifications are typically introduced by employing substituted benzaldehydes in the initial condensation reaction.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can significantly alter the electron density at the C2 position and, by extension, the properties of the oxazinane ring. For example, EWGs are expected to increase the acidity of the C2-proton and influence the stability of any intermediates formed in reactions involving this position. The Hammett equation can be a useful tool to quantify the electronic influence of these substituents on reaction rates and equilibria. researchgate.net

Steric Effects: The size and position of the substituents on the phenyl ring can impose steric constraints that affect the conformation of the entire molecule. Ortho-substituents, in particular, can hinder the rotation of the phenyl group and influence the preferred orientation of the ring. This can be studied using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), to observe changes in chemical shifts and coupling constants. researchgate.net

The following interactive table illustrates the types of modifications that can be made to the phenyl group and the expected impact on the molecule's properties.

| Phenyl Substituent (Position) | Substituent Type | Expected Electronic Effect | Expected Steric Effect |

| 4-NO₂ (para) | Electron-withdrawing | Increased acidity of C2-H | Minimal |

| 4-OCH₃ (para) | Electron-donating | Decreased acidity of C2-H | Minimal |

| 2-CH₃ (ortho) | Electron-donating | Minor electronic effect | Significant steric hindrance, restricted rotation |

| 2,6-Cl₂ (di-ortho) | Electron-withdrawing | Moderate electronic effect | Major steric hindrance, severely restricted rotation |

Exploration of Different Alkyl Substituents at Positions 4 and 6

The identity of the alkyl groups at the C4 and C6 positions of the oxazinane ring plays a crucial role in determining the steric environment and conformational preferences of the molecule. The parent compound features two methyl groups at C4 (a gem-dimethyl group) and one methyl group at C6. By varying these alkyl groups, researchers can systematically study the impact of steric bulk on the stability and reactivity of the oxazinane ring.

The synthesis of these analogues involves the use of different β-amino alcohols. For example, to introduce larger alkyl groups at the C4 position, one would need to synthesize the corresponding β-amino alcohols with gem-dialkyl substitution. The "gem-disubstituent effect" suggests that the presence of two substituents on the same carbon can favor cyclization reactions and influence the ring's conformation. ucla.edu

Varying the substituent at the C6 position can be achieved by using β-amino alcohols derived from different starting materials. The size of the C6-substituent is expected to have a significant impact on the conformational equilibrium, with larger groups preferentially occupying the equatorial position to minimize steric strain.

An overview of potential variations in alkyl substituents and their predicted conformational outcomes is provided in the interactive table below.

| C4 Substituents | C6 Substituent | Starting β-Amino Alcohol | Predicted Major Conformer |

| CH₃, CH₃ | CH₃ | 4-amino-4-methyl-2-pentanol | C6-methyl equatorial |

| C₂H₅, C₂H₅ | CH₃ | 5-amino-5-methyl-3-heptanol | C6-methyl equatorial, increased steric bulk at C4 |

| CH₃, CH₃ | C₂H₅ | 4-amino-4-methyl-2-hexanol | C6-ethyl equatorial |

| (CH₂)₅ | CH₃ | 1-(1-amino-1-methylethyl)cyclopentanol | Spirocyclic system with constrained conformation |

Incorporation of the this compound Moiety into Larger Molecular Architectures

The this compound scaffold can be incorporated into larger molecular architectures, such as polymers and macrocycles, to impart specific properties to the resulting materials. nih.gov This can be achieved by functionalizing the parent oxazinane in a way that allows for its polymerization or its inclusion in a macrocyclization reaction.

For instance, if the phenyl group is substituted with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, the resulting monomer can undergo polymerization to yield a polymer with pendant oxazinane units. The properties of such polymers would be influenced by the rigid and sterically demanding nature of the oxazinane ring. The ring-opening polymerization of the oxazinane ring itself is another avenue for creating novel polymer structures. nih.gov

Alternatively, bifunctional derivatives of the oxazinane can be prepared and used in condensation reactions to form macrocycles. For example, introducing reactive functional groups on both the N3-position and the phenyl ring could allow for the formation of macrocyclic structures with the oxazinane unit as an integral part of the ring.

The following table provides a conceptual overview of strategies for incorporating the oxazinane moiety into larger structures.

| Architectural Goal | Strategy | Required Functionalization | Potential Application |

| Polymer with pendant oxazinane units | Vinyl polymerization | Introduction of a vinyl group on the phenyl ring | Specialty polymers with defined stereochemistry |

| Main-chain oxazinane polymer | Ring-opening polymerization | Use of a suitable catalyst to open the oxazinane ring | Novel biodegradable polymers |

| Macrocycle containing oxazinane | Macrocyclization | Bifunctionalization of the oxazinane (e.g., at N3 and para-position of the phenyl ring) | Host-guest chemistry, molecular recognition |

Emerging Research Applications and Future Perspectives for 4,4,6 Trimethyl 2 Phenyl 1,3 Oxazinane Non Prohibited Contexts

Utilization as Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

There is no specific research detailing the use of 4,4,6-trimethyl-2-phenyl-1,3-oxazinane as a building block in complex molecule synthesis. However, the 1,3-oxazinane (B78680) scaffold is recognized for its utility as a synthetic intermediate.

1,3-Oxazinanes are considered valuable building blocks primarily because they can be readily converted into other useful molecules, such as N-H-1,3-aminoalcohols. This transformation provides a reliable route to access these important structural motifs. Furthermore, research into related heterocyclic systems has demonstrated that β-lactam building blocks can be used to construct trifluoromethyl-containing 1,3-oxazinanes, highlighting the adaptability of this heterocyclic system for creating structurally diverse molecules. The functional groups and stereocenters inherent in the 1,3-oxazinane ring make it a versatile template for elaborating more complex chemical structures.

Table 1: Synthetic Utility of the 1,3-Oxazinane Scaffold

| Precursor | Transformation | Product | Significance |

|---|---|---|---|

| Isoxazolidines | Ruthenium-catalyzed stereospecific N-demethylative rearrangement | N-H-1,3-oxazinanes | Provides synthetically useful building blocks. |

| N-H-1,3-oxazinanes | Subsequent conversion | N-H-1,3-aminoalcohols | Access to important functional group arrays. |

Application as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Specific studies on the application of this compound as a chiral auxiliary or ligand in asymmetric synthesis have not been reported. However, the broader class of chiral 1,3-oxazinanes and related oxazolidine (B1195125) structures are well-established tools in this field.

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The inherent chirality of the auxiliary biases the formation of one enantiomer or diastereomer over another. Efficient one-pot methods have been developed for the enantioselective synthesis of 1,3-oxazinanes, which are valued as potential chiral auxiliaries and ligands for transition metal catalysts.

In a notable application, N-Boc protected 1,3-oxazinanes have been used in enantioselective lithiation and subsequent cross-coupling reactions to produce highly enantioenriched products. These products can then be converted into valuable chiral β2- and β3-amino acids, which are important building blocks for pharmaceuticals. This demonstrates the potential of the 1,3-oxazinane scaffold to control stereochemistry in the synthesis of complex chiral molecules.

Table 2: Asymmetric Synthesis Applications of the 1,3-Oxazinane Class

| Application | Method | Outcome | Reference |

|---|---|---|---|

| Chiral Building Blocks | Enantioselective one-pot synthesis via hemiaminal intermediates. | High yields and excellent enantioselectivities of chiral 1,3-oxazinanes. | |

| Synthesis of β-amino acids | Sparteine-mediated enantioselective lithiation of Boc-1,3-oxazinanes followed by Negishi coupling. | Highly enantioenriched C4- and C5-functionalized products, convertible to β2- and β3-amino acids. |

Role in Analytical Chemistry: Standards and Detection Methodologies for Environmental or Industrial Occurrence

There is no information available in the reviewed scientific literature regarding the use of this compound as an analytical standard or concerning methodologies for its detection in environmental or industrial contexts, such as in fuel components. This suggests that the compound is not currently a known or monitored substance of interest in these fields.

Advances in Sustainable Synthesis Paradigms for 1,3-Oxazinane Structures

While green chemistry protocols specifically for the synthesis of this compound have not been detailed, significant progress has been made in developing sustainable methods for the broader class of 1,3-oxazine and 1,3-oxazinane derivatives. These approaches focus on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and using energy-efficient processes.

Key advances in the green synthesis of these heterocycles include:

One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single step to form the product, which increases efficiency and reduces waste.

Solvent-Free Conditions: Conducting reactions without a solvent (or using water) eliminates the use of volatile organic compounds, which are often toxic and environmentally harmful.

Green Catalysts: The use of environmentally benign and recyclable catalysts, such as polyphosphoric acid or nanocomposites, is a cornerstone of green synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher yields.

These modern synthetic strategies represent a significant improvement over traditional methods that may require harsh conditions, toxic reagents, and lengthy reaction times.

Table 3: Comparison of Synthetic Paradigms for 1,3-Oxazinane Structures

| Synthesis Paradigm | Key Features | Advantages |

|---|---|---|

| Traditional Methods | Often involve multiple steps, organic solvents, and stoichiometric reagents. | Established and widely understood. |

| Green Chemistry Methods | One-pot reactions, solvent-free conditions, use of green/recyclable catalysts, microwave assistance. | Higher yields, shorter reaction times, reduced waste, lower energy consumption, improved safety, and environmental friendliness. |

Q & A

Q. What are the standard synthetic routes for 4,4,6-Trimethyl-2-phenyl-1,3-oxazinane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-amino alcohols with carbonyl derivatives. For example, reacting 2-phenyl-1,3-propanediol derivatives with trimethylacetaldehyde under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) can yield the oxazinane core. Key optimization steps include:

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Solvent selection : Use toluene or dichloromethane for improved solubility of hydrophobic intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers, while recrystallization in ethanol enhances purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : and NMR identify substituent environments (e.g., methyl groups at C4/C6 and phenyl protons).

- IR Spectroscopy : Confirm oxazinane ring vibrations (C-O-C stretch ~1,100 cm).

- X-ray Diffraction (XRD) : Resolve stereochemistry and confirm chair/boat conformations, as demonstrated in analogous oxazinane derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported stereochemical outcomes for this compound?

- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial methyl groups) arise from dynamic ring puckering. To address this:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and energy barriers for ring inversion.

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., polar solvents stabilize chair conformations).

- Cross-validate with variable-temperature NMR to observe ring-flipping kinetics .

Q. What strategies mitigate conflicting spectral data in impurity profiling of synthetic batches?

- Methodological Answer : Contradictions often stem from residual solvents or stereoisomers. Mitigation includes:

- HPLC-MS : Quantify impurities using a C18 column (acetonitrile/water mobile phase) and compare retention times with synthetic intermediates.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, particularly for diastereomers.

- Thermogravimetric Analysis (TGA) : Detect solvent residues >0.1% w/w, which may distort IR/NMR signals .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient oxazinane ring (due to electronegative oxygen) directs nucleophilic attacks to the C2 position. To validate:

- Frontier Molecular Orbital (FMO) Analysis : Calculate LUMO localization using DFT (e.g., B3LYP/6-31G* basis set).

- Kinetic Studies : Monitor reaction rates with different nucleophiles (e.g., Grignard reagents vs. amines) in THF at 25°C.

- XRD of Products : Confirm regioselectivity, as seen in analogous triazine derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

- Methodological Answer : Variations often arise from polymorphic forms or hydration states. Solutions include:

- DSC/TGA : Differentiate polymorphs via endothermic peaks (e.g., α vs. β crystalline forms).

- Powder XRD : Compare diffraction patterns with literature data.

- Solubility Tests : Conduct in multiple solvents (e.g., DMSO, ethanol) under controlled humidity, as hydration can alter solubility by 20–30% .

Experimental Design Considerations

Q. What in silico tools predict the biological activity of this compound derivatives?

- Methodological Answer : For drug discovery applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.